1-(Heptyloxy)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Heptyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a heptyloxy group at the first position and a methoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Heptyloxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxyphenol (guaiacol) reacts with heptyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Heptyloxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-(heptyloxy)-2-methylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: 1-(Heptyloxy)-2-methylbenzene.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Heptyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a solvent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fragrances, flavors, and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Heptyloxy)-2-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydrophobic heptyloxy chain allows it to integrate into lipid bilayers, while the methoxy group can participate in hydrogen bonding, enhancing its binding affinity to target sites.
Vergleich Mit ähnlichen Verbindungen
1-(Heptyloxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-(Heptyloxy)-4-methoxybenzene: Differing in the position of the methoxy group, which can influence its reactivity and biological activity.
1-(Heptyloxy)-2-ethoxybenzene: Featuring an ethoxy group instead of a methoxy group, affecting its solubility and chemical behavior.
1-(Heptyloxy)-2-hydroxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
906663-75-0 |
---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-heptoxy-2-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI-Schlüssel |
ZETRYINZXQAGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.